molecular formula C3H5NO2 B15158998 2-(Nitrosomethyl)oxirane CAS No. 669051-85-8

2-(Nitrosomethyl)oxirane

Cat. No.: B15158998
CAS No.: 669051-85-8
M. Wt: 87.08 g/mol
InChI Key: YUSLMKRQIPVEMU-UHFFFAOYSA-N
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Description

2-(Nitrosomethyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a nitrosomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrosomethyl)oxirane can be achieved through several methods. One common approach involves the reaction of an appropriate alkene with a nitrosating agent. For example, the reaction of an alkene with nitrosyl chloride (NOCl) in the presence of a base can yield the desired compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Nitrosomethyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of various functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used to open the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized alcohols and amines.

Scientific Research Applications

2-(Nitrosomethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and coatings due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-(Nitrosomethyl)oxirane involves the reactivity of the oxirane ring and the nitroso group. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Nitromethyl)oxirane: Similar structure but with a nitro group instead of a nitroso group.

    2-(Aminomethyl)oxirane: Contains an amino group instead of a nitroso group.

    2-(Hydroxymethyl)oxirane: Contains a hydroxyl group instead of a nitroso group.

Uniqueness

2-(Nitrosomethyl)oxirane is unique due to the presence of both an oxirane ring and a nitroso group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.

Properties

CAS No.

669051-85-8

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

2-(nitrosomethyl)oxirane

InChI

InChI=1S/C3H5NO2/c5-4-1-3-2-6-3/h3H,1-2H2

InChI Key

YUSLMKRQIPVEMU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN=O

Origin of Product

United States

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